Cas no 1160256-69-8 (8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride)

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is a highly reactive acyl chloride derivative with a quinoline core structure, featuring chloro substituents at strategic positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive carbonyl chloride group enables efficient acylation reactions, while the dichlorophenyl and chloro-quinoline moieties contribute to enhanced stability and selectivity in downstream applications. The compound's well-defined structure and high purity make it suitable for precision chemical transformations, including coupling reactions and heterocyclic functionalizations. Its utility in medicinal chemistry stems from its potential as a scaffold for bioactive molecule development.
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride structure
1160256-69-8 structure
商品名:8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
CAS番号:1160256-69-8
MF:C16H7Cl4NO
メガワット:371.044880151749
MDL:MFCD03422885
CID:4682342

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 8-CHLORO-2-(2,4-DICHLOROPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
    • STL197203
    • BBL014794
    • R7580
    • 4-quinolinecarbonyl chloride, 8-chloro-2-(2,4-dichlorophenyl)-
    • 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
    • MDL: MFCD03422885
    • インチ: 1S/C16H7Cl4NO/c17-8-4-5-10(13(19)6-8)14-7-11(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H
    • InChIKey: KLVZZSPAFBMLQR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C(C(=O)Cl)=CC(C3C=CC(=CC=3Cl)Cl)=NC=21

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 421
  • トポロジー分子極性表面積: 30

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB378792-500mg
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride; .
1160256-69-8
500mg
€269.00 2025-02-22
TRC
C052195-500mg
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl Chloride
1160256-69-8
500mg
$ 450.00 2022-06-06
Chemenu
CM266851-1g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8 97%
1g
$291 2022-06-14
abcr
AB378792-1 g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8
1g
€322.50 2023-05-19
abcr
AB378792-5 g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8
5g
€907.00 2023-05-19
Ambeed
A705165-1g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8 97%
1g
$267.0 2024-04-26
TRC
C052195-1000mg
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl Chloride
1160256-69-8
1g
$ 720.00 2022-06-06
A2B Chem LLC
AI10363-1g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8 >95%
1g
$509.00 2024-04-20
abcr
AB378792-5g
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride; .
1160256-69-8
5g
€877.00 2025-02-22
A2B Chem LLC
AI10363-500mg
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
1160256-69-8 >95%
500mg
$467.00 2024-04-20

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride 関連文献

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chlorideに関する追加情報

Introduction to 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS No. 1160256-69-8)

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is a highly versatile intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 1160256-69-8, belongs to the class of quinoline derivatives, which have garnered significant attention due to their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of chloro substituents and a carbonyl chloride functional group, make it a valuable building block for the development of novel therapeutic agents.

The significance of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride in modern medicinal chemistry cannot be overstated. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of multiple chloro groups into the quinoline core enhances the electrophilicity of the molecule, facilitating further functionalization and enabling the synthesis of more complex structures. This property is particularly useful in the construction of heterocyclic compounds that exhibit potent biological activity.

In recent years, there has been a surge in research focused on developing new analogs of quinoline derivatives with improved pharmacological profiles. The compound 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride has emerged as a key intermediate in this endeavor. Its ability to serve as a precursor for various pharmacophores has made it a subject of intense interest among synthetic chemists and pharmacologists. The carbonyl chloride functionality, in particular, provides a reactive site for nucleophilic addition reactions, allowing for the introduction of diverse substituents that can modulate biological activity.

One of the most compelling aspects of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is its role in the synthesis of targeted drug candidates. Researchers have leveraged this compound to develop molecules with specific mechanisms of action. For instance, studies have demonstrated its utility in creating quinoline-based inhibitors that target enzymes involved in cancer progression. The chloro substituents enhance binding affinity by improving interactions with biological targets, while the carbonyl chloride group allows for further derivatization to fine-tune pharmacokinetic properties.

The application of computational methods has further enhanced the understanding and utilization of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride. Molecular modeling techniques have been employed to predict how different structural modifications will affect biological activity. These insights have guided the design of novel compounds with optimized properties for therapeutic use. The integration of experimental data with computational predictions has accelerated the discovery process, making it possible to identify promising candidates more efficiently.

Recent advancements in synthetic methodologies have also contributed to the growing interest in 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride. New catalytic systems and reaction conditions have been developed to improve yields and reduce side reactions. These innovations have not only made the synthesis more efficient but also more sustainable. Green chemistry principles are being increasingly adopted, ensuring that processes are environmentally friendly while maintaining high levels of efficiency.

The therapeutic potential of quinoline derivatives continues to be explored across various disease areas. 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride has been particularly studied for its potential in oncology. Preclinical data suggest that derivatives derived from this compound exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth. By targeting these pathways, such compounds hold promise for developing treatments that are more effective and less toxic than existing therapies.

In addition to its applications in drug development, 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride has found utility in materials science. Quinoline-based compounds are known for their luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the structure of these molecules allows researchers to tailor their properties for specific applications in advanced technologies.

The future direction of research involving 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride is likely to be shaped by ongoing technological and scientific advancements. Innovations in synthetic chemistry, coupled with progress in bioinformatics and artificial intelligence, will continue to drive the discovery of new derivatives with enhanced therapeutic potential. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.

In conclusion,8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS No. 1160256-69-8) represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to create novel therapeutic agents. As our understanding of biological systems grows and new synthetic techniques emerge,this compound will undoubtedly continue to play a pivotal role in advancing medicine and technology.

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